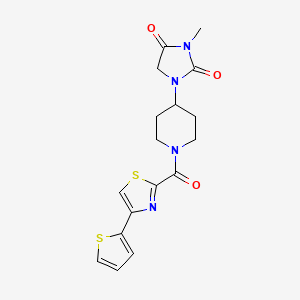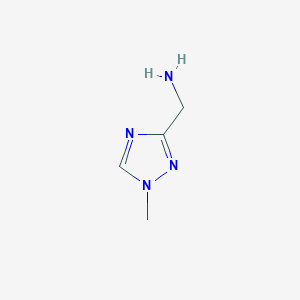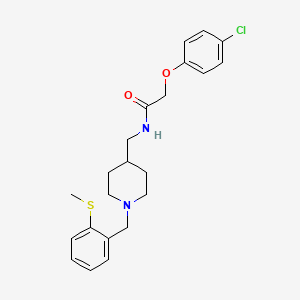
2-(4-chlorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide, also known as ML277, is a selective activator of KCNQ1/KCNE1 potassium channels. It was first discovered by researchers at the University of California, San Francisco in 2011. Since then, ML277 has been widely studied for its potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and diabetes.
Wissenschaftliche Forschungsanwendungen
Potential Pesticides Applications
New powder diffraction data of some N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds structurally related to the query chemical, have been characterized by X-ray powder diffraction. These compounds are identified as potential pesticides. The study presents experimental data such as 2θ peak positions, relative peak intensities, and unit-cell parameters, highlighting the potential utility of these compounds in pest control applications (Olszewska, Tarasiuk, & Pikus, 2011).
Antimicrobial Applications
Biological evaluation of some antimicrobial nano-materials revealed that N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives exhibit significant antimicrobial activities against pathogenic bacteria and Candida species. The study indicates the importance of structural elements such as the 2,6-dimethylpiperidine group and chloro and methyl substituents for their anticandidal activity, suggesting these compounds could be effective in combating fungal infections (Mokhtari & Pourabdollah, 2013).
Enzyme Inhibitory Activities
Synthesis and characterization of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate revealed that these compounds show antibacterial and anti-enzymatic potential. The structural elucidation and the evaluation of these compounds' activity against bacterial strains and their enzyme inhibition potential highlight their relevance in therapeutic applications and drug development (Nafeesa et al., 2017).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic, quantum mechanical studies, ligand protein interactions, and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs demonstrate a comprehensive analysis of these compounds. The study includes vibrational spectra, electronic properties, photochemical and thermochemical modeling for potential use in dye-sensitized solar cells, and molecular docking to understand binding interactions with Cyclooxygenase 1 (COX1). This research underscores the multifaceted applications of these compounds in both pharmaceutical and renewable energy fields (Mary et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2S/c1-28-21-5-3-2-4-18(21)15-25-12-10-17(11-13-25)14-24-22(26)16-27-20-8-6-19(23)7-9-20/h2-9,17H,10-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJYKKVLDQEVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

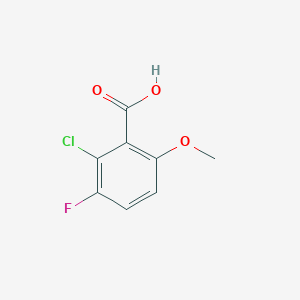
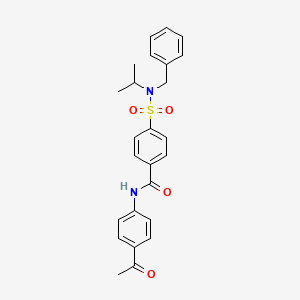
![(E)-4-(N,N-diethylsulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2793656.png)
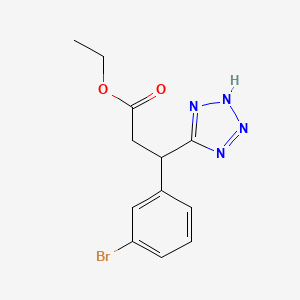
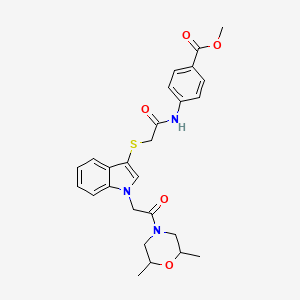
![4-{[1-(4-chloro-3-nitrobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B2793660.png)
![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2793664.png)
![1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2793665.png)
methanone](/img/structure/B2793666.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2793667.png)
![N-(4-butylphenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2793668.png)
![2-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2793669.png)
